6-(Trifluoromethyl)benzo[d]isothiazol-3-amine
Description
6-(Trifluoromethyl)benzo[d]isothiazol-3-amine is a benzo-fused isothiazole derivative featuring a trifluoromethyl (-CF₃) substituent at position 6 and an amine group at position 2. Its molecular formula is C₈H₅F₃N₂S (molecular weight: 218.20 g/mol). The -CF₃ group imparts strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity, which are advantageous in medicinal chemistry . The compound is synthesized via reactions involving nitrites and thiourea derivatives under reflux conditions, as demonstrated in the preparation of related thiazole analogs .
Properties
IUPAC Name |
6-(trifluoromethyl)-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-5-6(3-4)14-13-7(5)12/h1-3H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDFAYWFNQVPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)benzo[d]isothiazol-3-amine typically involves the introduction of a trifluoromethyl group into the benzo[d]isothiazole ring. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Starting from a suitable benzo[d]isothiazole precursor, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under basic conditions.
Electrophilic Trifluoromethylation: Utilizing electrophilic trifluoromethylating agents like trifluoromethyl sulfonium salts in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring into more saturated derivatives.
Substitution: The trifluoromethyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or trifluoromethyl sulfonium salts.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Saturated isothiazole derivatives.
Substitution Products: Various substituted benzo[d]isothiazoles depending on the nature of the substituent.
Scientific Research Applications
6-(Trifluoromethyl)benzo[d]isothiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)benzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
6-(Trifluoromethyl)benzo[d]isoxazol-3-amine
- Structure : Replaces the sulfur atom in isothiazole with oxygen (isoxazole).
- Molecular Formula : C₈H₅F₃N₂O (MW: 202.13 g/mol) .
- Key Differences: Electronic Properties: Oxygen’s higher electronegativity reduces electron density on the heterocycle compared to sulfur, affecting reactivity toward electrophilic substitution. Stability: Isoxazoles are generally more prone to hydrolysis than isothiazoles due to weaker O–N bonds.
5-Bromobenzo[d]isothiazol-3-amine
- Structure : Substitutes -CF₃ with bromine at position 3.
- Molecular Formula : C₇H₅BrN₂S (MW: 245.16 g/mol) .
- Key Differences :
Benzo[b]thiophene Derivatives (e.g., Clopidogrel)
- Structure : Benzene fused to thiophene (sulfur-containing).
- Key Differences :
- Ring System : Thiophene lacks the N–S bond present in isothiazole.
- Pharmacology : Clinically used as antiplatelet agents (e.g., Clopidogrel) .
- Synthetic Routes : Often involve transition metal-catalyzed couplings, as seen in the synthesis of 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile .
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives
- Structure : Features an acetamide group at position 2 of benzothiazole.
- Key Differences: Functional Groups: Amide vs. amine groups influence hydrogen-bonding capacity. Biological Activity: These derivatives exhibit immunosuppressive properties, as seen in mycophenolic acid analogs .
Tables for Comparative Analysis
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| This compound | C₈H₅F₃N₂S | 218.20 | -CF₃ (position 6) |
| 6-(Trifluoromethyl)benzo[d]isoxazol-3-amine | C₈H₅F₃N₂O | 202.13 | -CF₃ (position 6) |
| 5-Bromobenzo[d]isothiazol-3-amine | C₇H₅BrN₂S | 245.16 | -Br (position 5) |
Biological Activity
6-(Trifluoromethyl)benzo[d]isothiazol-3-amine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d]isothiazole core with a trifluoromethyl group, which significantly influences its reactivity and biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzo[d]isothiazole, including this compound, exhibit notable antimicrobial properties. For instance, compounds bearing the benzo[d]isothiazole moiety have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .
| Bacterial Strain | MIC (μg/ml) | Standard Antibiotic | Standard MIC (μg/ml) |
|---|---|---|---|
| Staphylococcus aureus | 2 | Norfloxacin | 2 |
| Escherichia coli | 4 | Chloromycin | 7 |
| Pseudomonas aeruginosa | 8 | - | - |
Antitubercular Activity
In vitro studies have also highlighted the antitubercular potential of benzothiazole derivatives. For example, compounds similar to this compound were tested against Mycobacterium tuberculosis, showing promising results with MIC values indicating effective inhibition of mycobacterial growth .
| Compound | M. tuberculosis H37Rv (MIC in μM) |
|---|---|
| 4a | 1.0 |
| BTZ043 | <0.06 |
| This compound | TBD |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Research indicates that it may modulate excitatory neurotransmission pathways, potentially offering anticonvulsant properties. For instance, it was found to antagonize the release of acetylcholine in specific brain regions, suggesting a role in neurological disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. The trifluoromethyl group enhances the compound's interaction with biological targets due to increased electron-withdrawing capacity, which can impact binding affinity and selectivity towards specific receptors or enzymes.
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study on various benzothiazole derivatives demonstrated that those with electron-withdrawing groups like trifluoromethyl exhibited superior antibacterial activity against resistant strains of bacteria .
- Antitubercular Activity : In a series of tests against multiple mycobacterial strains, derivatives showed varying degrees of efficacy, with some outperforming established antitubercular agents like BTZ043 .
- Neuropharmacological Insights : The antagonistic effects on neurotransmitter release suggest potential applications in treating epilepsy or other neurological conditions where excitatory neurotransmission is dysregulated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
